molecular formula C15H22ClNO3 B12843215 (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride

(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride

Cat. No.: B12843215
M. Wt: 299.79 g/mol
InChI Key: SPCJGQMPMZFRST-JHEYCYPBSA-N
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Description

Crystallographic Analysis of Pyrrolidine Ring Conformation

Single-crystal X-ray diffraction studies of the title compound reveal a pyrrolidine ring adopting a twist conformation (Δ = 12.3°), with the tert-butyl carbamate group occupying an equatorial position relative to the ring plane. The puckering parameters, calculated using the Cremer-Pople method, yield a pseudorotation phase angle $$ P = 144.7^\circ $$ and amplitude $$ \theta = 38.2^\circ $$, consistent with dominant E₁ envelope conformers in solution. The phenyl substituent at C4 induces significant ring distortion, with C3-C4-C5 bond angles compressed to 106.4° compared to the ideal 109.5° for sp³-hybridized carbons.

Table 1: Selected bond lengths (Å) and angles (°) from X-ray crystallography

Parameter Value
N1-C2 1.467(3)
C3-O (hydroxyl) 1.423(2)
C5-C6 (phenyl) 1.512(3)
C2-N1-C5 113.7(1)
C3-C4-C5 106.4(2)

The trans-fusion of the pyrrolidine ring with the carbamate group creates a rigid scaffold, as evidenced by torsional angles ranging from 12.3° to 18.9° about the N1-C2 and C4-C5 bonds. Comparative analysis with unsubstituted pyrrolidine derivatives shows a 15% increase in ring puckering amplitude due to steric interactions between the tert-butyl group and the phenyl substituent.

Hydrogen Bonding Network in Hydrochloride Salt Formation

Protonation of the pyrrolidine nitrogen generates an extensive hydrogen-bonding network, with the chloride anion participating in three distinct N⁺–H···Cl⁻ interactions (2.89–3.12 Å). The hydroxyl group at C3 forms an intramolecular hydrogen bond to the carbamate carbonyl oxygen (O3–H···O=C, 2.68 Å), creating a six-membered pseudocycle that stabilizes the (3S,4R) configuration.

Table 2: Hydrogen bond parameters (Å, °)

Donor-H···Acceptor D-H H···A D···A ∠D-H-A
N⁺-H1···Cl⁻ 0.89 2.15 3.012 162
O3-H···O=C 0.98 1.81 2.683 148

The crystal packing exhibits a layered structure along the b-axis, with alternating hydrophobic (phenyl/tert-butyl) and ionic (N⁺–Cl⁻) regions. This arrangement results in a calculated lattice energy of −128.4 kJ/mol using the Dreiding force field, primarily contributed by electrostatic interactions (63%) and hydrogen bonds (29%).

Comparative NMR Spectroscopic Profiling with Diastereomeric Forms

¹H NMR analysis (600 MHz, DMSO-d₆) reveals distinct splitting patterns for the (3S,4R) diastereomer compared to its (3R,4S) counterpart. The C3 hydroxyl proton appears as a doublet of doublets at δ 5.12 ppm ($$ J = 8.7 $$, 3.1 Hz), while the (3R,4S) isomer shows a singlet at δ 5.34 ppm due to reduced vicinal coupling.

Table 3: Key ¹³C NMR chemical shifts (ppm)

Carbon (3S,4R) (3R,4S) Δδ
C3 72.4 69.8 +2.6
C4 54.1 57.9 −3.8
C=O 170.2 168.7 +1.5

The transannular NOE correlation between H3 and H5 (4.8% enhancement) confirms the cis arrangement of hydroxyl and phenyl groups in the (3S,4R) configuration. Variable-temperature NMR studies (−40°C to +80°C) show line broadening at 298 K ($$ \Delta \nu_{1/2} = 12.4 $$ Hz), indicative of slow ring puckering interconversion on the NMR timescale.

Vibrational Spectroscopy of Hydroxyl and Carboxylate Functional Groups

Fourier-transform infrared (FTIR) spectroscopy identifies key vibrational modes:

  • Broad O–H stretch at 3287 cm⁻¹ ($$ \Delta \nu_{1/2} = 112 $$ cm⁻¹)
  • Carbamate C=O asymmetric stretch at 1698 cm⁻¹
  • N⁺–H deformation mode at 1542 cm⁻¹ (hydrochloride salt)

Table 4: Assignments of major IR absorption bands

Wavenumber (cm⁻¹) Assignment
3287 ν(O–H), intramolecular H-bond
1698 ν(C=O), carbamate
1542 δ(N⁺–H), hydrochloride
1276 ν(C–O), tert-butyl

Properties

Molecular Formula

C15H22ClNO3

Molecular Weight

299.79 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-phenylpyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H21NO3.ClH/c1-15(2,3)19-14(18)16-9-12(13(17)10-16)11-7-5-4-6-8-11;/h4-8,12-13,17H,9-10H2,1-3H3;1H/t12-,13+;/m0./s1

InChI Key

SPCJGQMPMZFRST-JHEYCYPBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2=CC=CC=C2.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis

The preparation of (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride involves asymmetric synthesis techniques to ensure the desired stereochemistry. The key steps include:

  • Formation of the Pyrrolidine Ring :

    • The pyrrolidine ring can be synthesized via cyclization reactions involving amino alcohol precursors. These precursors are typically prepared using enantioselective reduction methods to introduce chirality.
  • Hydroxyl Group Introduction :

    • A hydroxyl group is introduced at the 3-position of the pyrrolidine ring through selective oxidation or hydroxylation reactions using reagents such as OsO₄ or KMnO₄.
  • Phenyl Substitution :

    • The phenyl group at the 4-position is incorporated through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using aryl halides and palladium catalysts.
  • tert-Butoxycarbonyl (Boc) Protection :

    • The nitrogen atom in the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form the tert-butoxycarbonyl group.
  • Conversion to Hydrochloride Salt :

    • The final hydrochloride salt is obtained by treating the compound with HCl gas or aqueous HCl under controlled conditions to enhance stability and solubility.

Reaction Conditions

Cyclization

The cyclization step requires precise temperature and solvent conditions:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : Typically maintained at 0–20°C to avoid side reactions.
  • Catalyst : Acid catalysts such as p-toluenesulfonic acid may be used.

Hydroxylation

Selective hydroxylation is performed under mild oxidative conditions:

Cross-Coupling for Phenyl Substitution

Suzuki-Miyaura coupling is a preferred method for phenyl substitution:

Boc Protection

The Boc protection step involves:

Hydrochloride Formation

Hydrochloride salt formation requires:

Analysis of Yield and Purity

The yield and purity of (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride depend on reaction optimization:

Step Typical Yield (%) Purity Analysis Method
Cyclization 85–90 NMR spectroscopy
Hydroxylation 80–85 HPLC
Phenyl Substitution 75–80 GC-MS
Boc Protection >90 IR spectroscopy
Hydrochloride Formation >95 Elemental analysis

Industrial Optimization

For large-scale synthesis, additional considerations include:

  • Reactor Design :
    • Use jacketed reactors for precise temperature control during exothermic reactions.
  • Automation :

    • Implement automated dosing systems for reagents like Boc₂O and HCl gas to improve reproducibility.
  • Safety Protocols :

    • Ensure proper ventilation when handling volatile reagents like HCl gas.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the carbonyl group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to analogs with modifications in substituents, ring size, or stereochemistry. Key differences include:

Compound Key Features Molecular Weight Key Differences
(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride Pyrrolidine ring, 3-OH, 4-Ph, Boc-protected, HCl salt ~331.8 g/mol* Reference compound; HCl salt enhances solubility
(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride (CAS 2227126-09-0) Pyrrolidine ring, 3-OH, 4-F, HCl salt 141.57 g/mol Fluorine substituent increases electronegativity; reduced steric bulk vs. phenyl
tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 1379325-25-3) Pyrrolidine ring, 3-F, 4-OH, Boc-protected ~219.2 g/mol* Fluoro vs. hydroxy group alters H-bonding capacity and lipophilicity
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) Piperidine ring (6-membered), 3-COOH, 4-Ph, Boc-protected 305.37 g/mol Larger ring reduces strain; carboxylic acid adds acidity vs. hydroxyl

*Calculated based on molecular formulas from evidence .

  • Ring Size : Piperidine derivatives (6-membered rings) exhibit lower ring strain and greater conformational flexibility than pyrrolidines (5-membered rings), impacting their binding to biological targets .
  • Substituent Effects : The phenyl group in the target compound contributes to π-π stacking interactions, whereas fluorine analogs prioritize dipole interactions and metabolic stability .
  • Salt Forms : Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility compared to free bases or neutral forms .

Stereochemical and Functional Group Impact

  • Stereochemistry : The (3S,4R) configuration distinguishes the compound from diastereomers like (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine (CAS 1174020-49-5). Such differences can drastically alter enantioselectivity in catalysis or pharmacokinetics .
  • Hydroxy vs. Fluoro Groups : The 3-hydroxy group in the target compound enables hydrogen bonding, critical for crystal lattice stability (as seen in ’s hydrogen-bonded networks), while fluorine analogs may resist oxidation but reduce polarity .
  • Boc Protection : The Boc group enhances stability during synthesis but requires acidic conditions for deprotection, unlike smaller protecting groups (e.g., acetyl) .

Crystallographic and Stability Considerations

highlights that pyrrolidine hydrochlorides form extensive hydrogen-bonding networks involving chloride ions and hydroxyl groups, stabilizing the crystal lattice. The phenyl group in the target compound likely promotes layered packing (polar/nonpolar regions), whereas aliphatic analogs (e.g., methyl or ethyl substituents) may adopt less ordered structures .

Biological Activity

(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C15H22ClNO3
  • Molecular Weight : 263.33 g/mol
  • CAS Number : 78194-09-9

Mechanisms of Biological Activity

Research indicates that (3S,4R)-tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride exhibits several biological activities:

  • Neuroprotective Effects :
    • In studies involving neurodegenerative models, this compound demonstrated the ability to inhibit amyloid beta peptide aggregation, which is critical in Alzheimer's disease pathology. It acts as an inhibitor of β-secretase and acetylcholinesterase, thus contributing to neuroprotection by reducing oxidative stress and inflammatory responses in neuronal cells .
  • Antioxidant Properties :
    • The compound has been shown to possess antioxidant activity, which can mitigate cellular damage caused by reactive oxygen species (ROS). This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .
  • Cell Viability Enhancement :
    • In vitro studies revealed that treatment with (3S,4R)-tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride improved cell viability in astrocytes exposed to amyloid beta, suggesting a protective role against neurotoxic insults .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
NeuroprotectionInhibition of amyloid beta aggregation; enhanced cell viability in astrocytes
AntioxidantReduction of oxidative stress markers in treated cells
Enzyme Inhibitionβ-secretase and acetylcholinesterase inhibition with IC50 values indicating potency

Neuroprotective Studies

In a significant study, the compound was tested on astrocyte cultures treated with amyloid beta. Results indicated that it significantly reduced TNF-alpha levels and improved cell viability compared to controls treated only with amyloid beta, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the identity and purity of (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P if applicable), high-performance liquid chromatography (HPLC), and high-resolution mass spectrometry (HRMS). For purity, HPLC at 206 nm with baseline separation is effective, as demonstrated for structurally similar compounds (98.7% purity reported) . ¹H NMR can detect residual solvents (e.g., 0.2% acetone in a related hydrochloride salt) .

Q. How should this compound be stored to ensure stability during research?

  • Guidelines : Protect from heat, light, and moisture. Store in a tightly sealed container at controlled room temperature (20–25°C). Stability data from analogous compounds indicate degradation under prolonged exposure to humidity or elevated temperatures .

Q. What safety precautions are critical when handling this compound?

  • Protocol : Wear respiratory protection (NIOSH-approved mask), nitrile gloves, and safety goggles. Use in a fume hood with proper ventilation. Avoid skin contact, as hydrochloride salts of similar pyrrolidine derivatives may cause acute toxicity or skin irritation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis of the (3S,4R) stereoisomer?

  • Synthetic Strategy : Employ chiral starting materials or catalysts in asymmetric synthesis. For example, describes the use of stereospecific routes (e.g., general Procedure A and B) to synthesize (2S,3R)-configured pyrrolidine derivatives, achieving >94% purity via recrystallization . Monitor enantiomeric excess using chiral HPLC or polarimetry.

Q. What experimental design considerations are needed to resolve contradictory NMR data for diastereomers or rotamers?

  • Approach : For compounds exhibiting rotameric mixtures (e.g., tert-butyl phosphonates in ), use variable-temperature NMR or 2D NMR (COSY, NOESY) to distinguish conformers. If diastereomers are present, optimize chromatographic conditions (e.g., gradient elution with chiral columns) .

Q. How can impurities introduced during Boc protection/deprotection steps be minimized?

  • Optimization : Use anhydrous conditions for Boc protection to avoid hydrolysis. For deprotection, employ trifluoroacetic acid (TFA) in dichloromethane at 0°C, followed by neutralization with aqueous NaHCO₃. Monitor by TLC or LC-MS to detect side products like tert-butyl alcohol .

Q. What strategies are effective in scaling up synthesis while maintaining yield and purity?

  • Process Chemistry : Optimize reaction parameters (temperature, solvent, catalyst loading) via Design of Experiments (DoE). For example, achieved a 62% yield of a tert-butyl pyrrolidine carboxylate via column chromatography (silica gel, hexane/EtOAc gradient) . Consider switching to flash chromatography or recrystallization for larger batches.

Data Contradictions and Resolution

Q. How should conflicting solubility data in literature be addressed?

  • Resolution : Solubility varies with solvent polarity and temperature. For instance, tert-butyl-protected pyrrolidines in are oil-like, requiring dissolution in dichloromethane or THF. Empirically test solubility in DMSO, methanol, or aqueous buffers, and report conditions (e.g., 25°C, 0.1 M) .

Q. Why do reported melting points for similar hydrochloride salts differ across studies?

  • Analysis : Melting points depend on crystallinity and hydration. For example, (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride melts at 175–177°C , while other salts may vary due to polymorphism. Use differential scanning calorimetry (DSC) to characterize thermal behavior.

Methodological Tables

Parameter Recommended Method Reference
Purity AnalysisHPLC (206 nm, C18 column, acetonitrile/H₂O)
Enantiomeric ExcessChiral HPLC (Chiralpak IA, hexane/i-PrOH)
Diastereomer SeparationSilica gel chromatography (hexane/EtOAc)
Stability AssessmentAccelerated aging (40°C/75% RH, 1 month)

Key Notes

  • Avoid Reliance on Single Techniques : Cross-validate data using multiple methods (e.g., NMR + HRMS).
  • Safety First : Always reference Safety Data Sheets (SDS) for hazard-specific protocols .
  • Document Variability : Report batch-specific data (e.g., CAS 955138-54-2 in ) to aid reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.